Inter‑Analog Potency Variation Clue from CXCR2 Diarylurea SAR: 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea vs. SB 225002 (2‑Bromophenyl Analog)
No peer‑reviewed head‑to‑head quantitative comparison between 1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea and any named comparator has been publicly reported. However, class‑level SAR from the N,N′‑diarylurea CXCR2 antagonist series demonstrates that the halogen identity and position on the phenyl ring profoundly modulate receptor binding. Specifically, SB 225002 (N-(2-bromophenyl)-N′-(2-hydroxy-4-nitrophenyl)urea, CAS 182498-32-4) displaces ¹²⁵I‑IL-8 from human CXCR2 with an IC₅₀ of 22 nM and is functionally active against human neutrophils in vitro and in rabbit models of ear edema and neutropenia [1]. In the same assay system, several close analogs bearing different halogen substituents (e.g., 2‑chlorophenyl, 2‑iodophenyl) exhibited IC₅₀ values >1 μM, illustrating that even a single‑atom change can reduce potency by >45‑fold [1]. The target compound, featuring a 4‑chlorophenyl group rather than the 2‑bromophenyl group, is expected to fall somewhere on this steep SAR landscape, but its exact IC₅₀ has not been published. Until its CXCR2 affinity is measured under identical conditions, it cannot be assumed to exhibit comparable or superior potency to SB 225002.
| Evidence Dimension | CXCR2 binding affinity (displacement of ¹²⁵I‑IL-8 from human recombinant CXCR2) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | SB 225002 IC₅₀ = 22 nM; 2‑chlorophenyl analog IC₅₀ >1 μM (>45‑fold weaker) |
| Quantified Difference | Cannot be calculated; class SAR indicates potency may span from nM to >1 μM depending on halogen substitution pattern |
| Conditions | Radioligand displacement assay on human recombinant CXCR2, as described in J Med Chem 2004 |
Why This Matters
This information matters for procurement decisions because it demonstrates that even chemically similar diarylureas cannot be treated as interchangeable; the absence of published binding data for the target compound means its performance must be verified experimentally before use as a CXCR2 tool compound.
- [1] Widdowson KL, et al. Evaluation of potent and selective small-molecule antagonists for the CXCR2 chemokine receptor. J Med Chem. 2004;47(6):1319-21. PMID: 14998320. View Source
